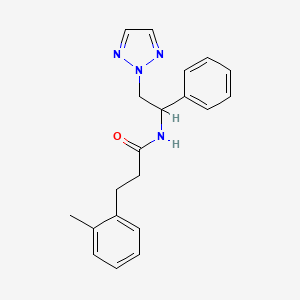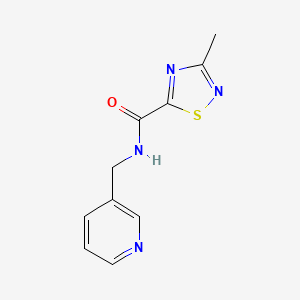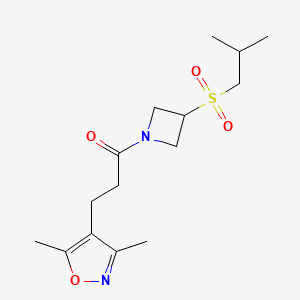
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one
カタログ番号 B3013157
CAS番号:
1797018-10-0
分子量: 328.43
InChIキー: FBENXKLAUNQSNT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one, also known as DIAP, is a synthetic compound used in scientific research. This compound has gained attention due to its potential therapeutic uses in treating various diseases such as cancer and Alzheimer's disease.
科学的研究の応用
Synthesis and Biological Activity
- Novel compounds derived from similar structural frameworks have been synthesized and evaluated for their anti-inflammatory, analgesic, and anticonvulsant activities. These studies indicate significant potential for therapeutic applications (El-Sawy et al., 2014).
- Another study focused on the one-pot synthesis of chromone-linked azetidin-2-ones, demonstrating the efficiency and versatility of synthesizing heterocyclic compounds that may have diverse pharmaceutical applications (Prajapati et al., 1992).
Pharmacological Evaluation
- Microwave-assisted synthesis methods have been employed to create nitrogen and sulfur-containing heterocyclic compounds, which were then screened for their antibacterial and antifungal activities, showing promising results (Mistry & Desai, 2006).
Synthetic Methodologies
- The research has also explored innovative synthetic routes for creating diverse heterocyclic compounds, such as the use of 5,5'-Dimethyl-3,3'-azoisoxazole for selective esterification of phenols and benzylic alcohols under Mitsunobu conditions, highlighting the potential for creating structurally diverse libraries of compounds with varied biological activities (Iranpoor et al., 2010).
Growth Regulatory Activity
- Cyclocondensation reactions have been utilized to synthesize triazole derivatives, which were then tested for their plant growth regulatory activities, indicating the potential for agricultural applications (Eliazyan et al., 2011).
Antimicrobial Activity
- Novel triazole derivatives have been synthesized and evaluated for their antimicrobial properties, showcasing the role of structural modification in enhancing biological efficacy (Ashok et al., 2013).
特性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-10(2)9-22(19,20)13-7-17(8-13)15(18)6-5-14-11(3)16-21-12(14)4/h10,13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBENXKLAUNQSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

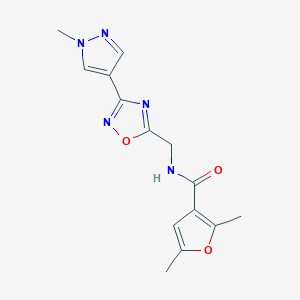
![4-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B3013076.png)

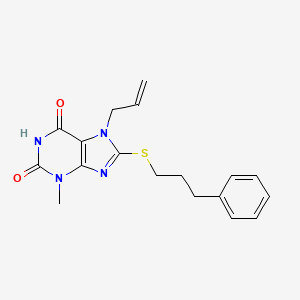
![6,7-Dihydro-5H-benzo[7]annulene-8-sulfonyl chloride](/img/structure/B3013081.png)
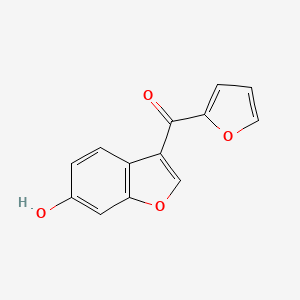
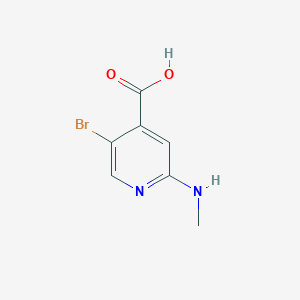
![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]aziridine](/img/structure/B3013086.png)
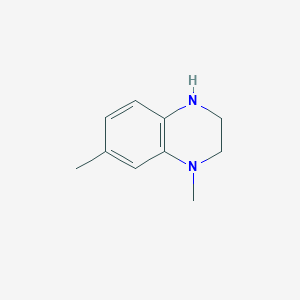

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B3013092.png)

